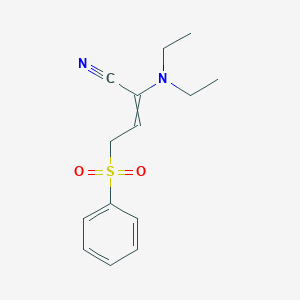
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a diethylamino group, and a but-2-enenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable precursor, followed by the introduction of the diethylamino group and the formation of the but-2-enenitrile moiety. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The diethylamino group may enhance the compound’s solubility and ability to penetrate biological membranes, while the nitrile group can participate in hydrogen bonding or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzenesulfonyl)-2-(dimethylamino)but-2-enenitrile
- 4-(Benzenesulfonyl)-2-(diethylamino)but-2-ynenitrile
- 4-(Benzenesulfonyl)-2-(diethylamino)but-2-enamide
Uniqueness
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
93101-86-1 |
|---|---|
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-2-(diethylamino)but-2-enenitrile |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)13(12-15)10-11-19(17,18)14-8-6-5-7-9-14/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
HJHZJXHQGSQHCW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=CCS(=O)(=O)C1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
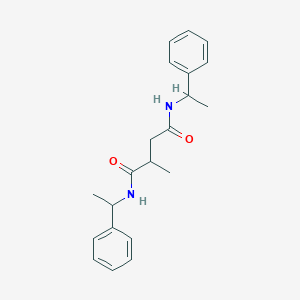
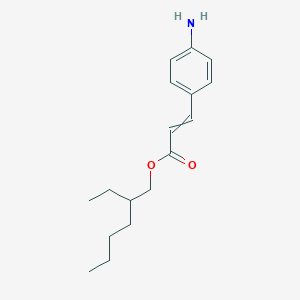
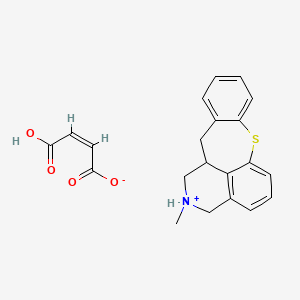
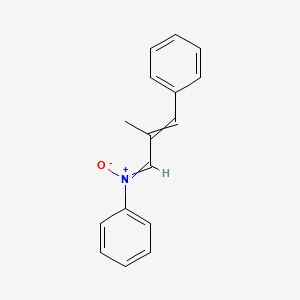
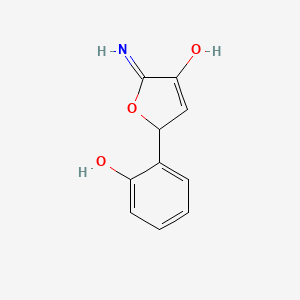
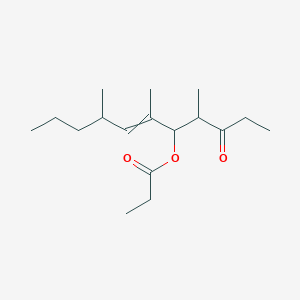
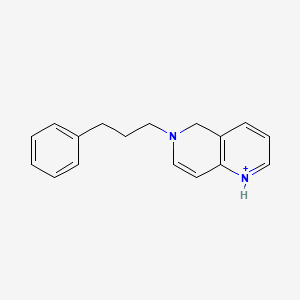
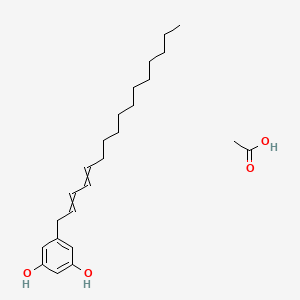
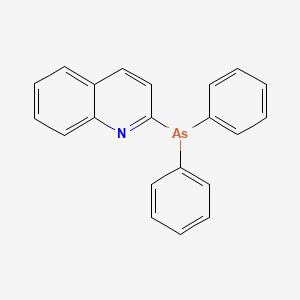
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
